

Technical Support Center: Indium-113m Imaging Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium-113*

Cat. No.: *B081189*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts in **Indium-113m** (In-113m) imaging studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common categories of artifacts in In-113m imaging?

A1: Artifacts in nuclear medicine imaging, including studies with In-113m, can be broadly categorized into four main areas:

- Patient-Related Artifacts: These are caused by patient movement, physiological functions, or the presence of metallic implants.
- Radiopharmaceutical-Related Artifacts: These arise from issues with the purity and quality of the In-113m radiopharmaceutical.[\[1\]](#)
- Instrument-Related Artifacts: These are caused by malfunctions or improper calibration of the gamma camera or associated equipment.[\[2\]](#)
- Processing-Related Artifacts: These occur during the reconstruction and processing of the acquired image data.[\[3\]](#)

Q2: How does patient motion affect In-113m images?

A2: Patient motion during image acquisition is a primary source of artifacts, leading to blurring and loss of spatial resolution. The relatively short half-life of In-113m allows for shorter imaging times, which can help reduce the likelihood of motion artifacts compared to longer-lived isotopes.[\[4\]](#)

Q3: Can metallic implants in a patient affect the quality of an In-113m scan?

A3: Yes, metallic implants can cause significant artifacts in SPECT/CT imaging. The high density of the metal can lead to streaking artifacts on the CT portion of the scan, which is used for attenuation correction. This can result in distorted activity levels on the final SPECT image.

Q4: What is radionuclidic impurity and how can it affect my In-113m study?

A4: Radionuclidic purity is the proportion of the total radioactivity in a preparation that is the desired radionuclide. In the case of In-113m, a common radionuclidic impurity is the parent isotope, Tin-113 (Sn-113). "Breakthrough" of Sn-113 from the generator can lead to an increased radiation dose to the patient and potentially degrade image quality.[\[5\]](#)[\[6\]](#)

Q5: What is radiochemical impurity and what is its impact on In-113m imaging?

A5: Radiochemical purity is the fraction of the radionuclide present in the desired chemical form.[\[7\]](#) Impurities can lead to altered biodistribution of the radiopharmaceutical, resulting in uptake in non-target organs and potentially misleading diagnostic information or the creation of artifacts.[\[1\]](#)

Troubleshooting Guides

Issue 1: "Star" or "Halo" Artifacts Around Areas of High Activity

Question: My In-113m image shows prominent star-like or halo patterns emanating from regions with intense radiopharmaceutical uptake. What causes this and how can I fix it?

Answer:

This is often a "star artifact," which can be caused by several factors, particularly when imaging a high-energy gamma emitter like In-113m (390 keV).

Possible Causes and Solutions:

Cause	Description	Troubleshooting Steps
Septal Penetration	The high-energy photons of In-113m may penetrate the lead septa of the collimator, leading to a star-like pattern. ^[8]	<ul style="list-style-type: none">- Use a medium or high-energy collimator: Ensure the collimator is appropriate for the 390 keV photons of In-113m. Low-energy collimators are not suitable.- Increase distance: If possible, increasing the distance between the patient and the collimator can sometimes reduce the appearance of septal penetration, although this may also decrease resolution.
Collimator Malfunction	Damaged or defective collimators can produce image artifacts.	<ul style="list-style-type: none">- Inspect the collimator: Visually inspect the collimator for any signs of damage.- Perform quality control checks: Regularly perform collimator integrity checks as part of your routine quality control procedures.
High Count Rate	Very high activity in a small area can lead to detector saturation and image distortion.	<ul style="list-style-type: none">- Administer the correct activity: Ensure the administered dose is within the recommended range.- Image at a later time point: If clinically appropriate, imaging after some biological clearance of the radiopharmaceutical may reduce the activity concentration in the area of intense uptake.

Issue 2: Unexpected Biodistribution or "Hot Spots" in Non-Target Tissues

Question: My In-113m scan shows significant uptake in organs or tissues where it is not expected. How can I troubleshoot this?

Answer:

Unexpected biodistribution is often linked to issues with the radiopharmaceutical preparation.

Possible Causes and Solutions:

Cause	Description	Troubleshooting Steps
Radiochemical Impurities	The presence of unbound In-113m or In-113m complexed with other molecules can lead to altered biodistribution. [1]	<ul style="list-style-type: none">- Perform radiochemical purity testing: Before patient administration, verify the radiochemical purity of the In-113m preparation using a validated method like thin-layer chromatography (TLC).[7]- Review the labeling procedure: Ensure that the radiopharmaceutical was prepared according to the established protocol, including correct pH and incubation times.
Sn-113 Breakthrough	Contamination of the eluate with the parent isotope, Sn-113, can affect the biodistribution.	<ul style="list-style-type: none">- Check generator eluate for Sn-113: Perform regular quality control checks on the generator eluate to ensure Sn-113 levels are within acceptable limits.[5]
Patient's Medical Condition or Medications	Certain physiological conditions or medications can alter the biodistribution of a radiopharmaceutical.	<ul style="list-style-type: none">- Review patient history: Check the patient's clinical history and current medications for any known interactions.
Extravasation of the Radiopharmaceutical	If the radiopharmaceutical was not injected properly into the vein, it can accumulate at the injection site, leading to a "hot spot." [2]	<ul style="list-style-type: none">- Examine the injection site: Visually inspect the injection site for signs of extravasation.- Shield the injection site: If residual activity at the injection site is creating an artifact, it can sometimes be shielded with lead during imaging.[9]

Quantitative Data

The following table summarizes the results of a study on the effect of an iterative metal artifact reduction (iMAR) algorithm on quantitative SPECT/CT imaging. While this study was not specific to In-113m, the principles are applicable.

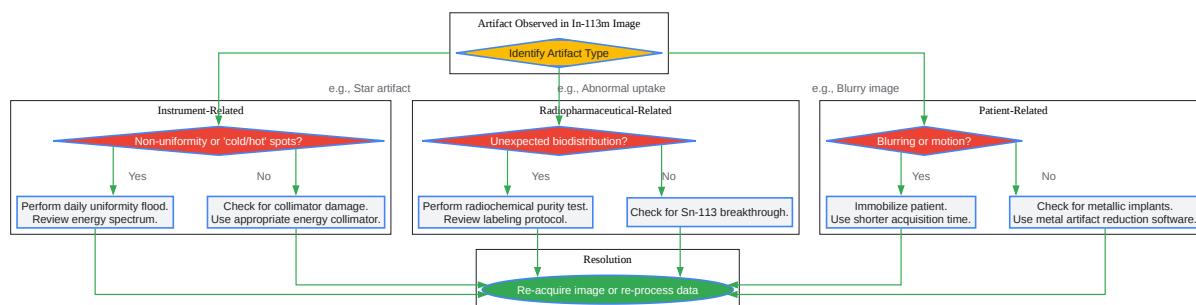
Artifact Region	Quantification Error without iMAR	Quantification Error with iMAR
Dark-Band Artifact Areas	-41.1% to +20.0%	-22.8% to +14.2%
White-Streak Artifact Areas	-41.1% to +20.0%	-22.8% to +14.2%

Data synthesized from a study on Tc-99m, demonstrating the potential for improvement in quantitative accuracy with metal artifact reduction algorithms.

Experimental Protocols

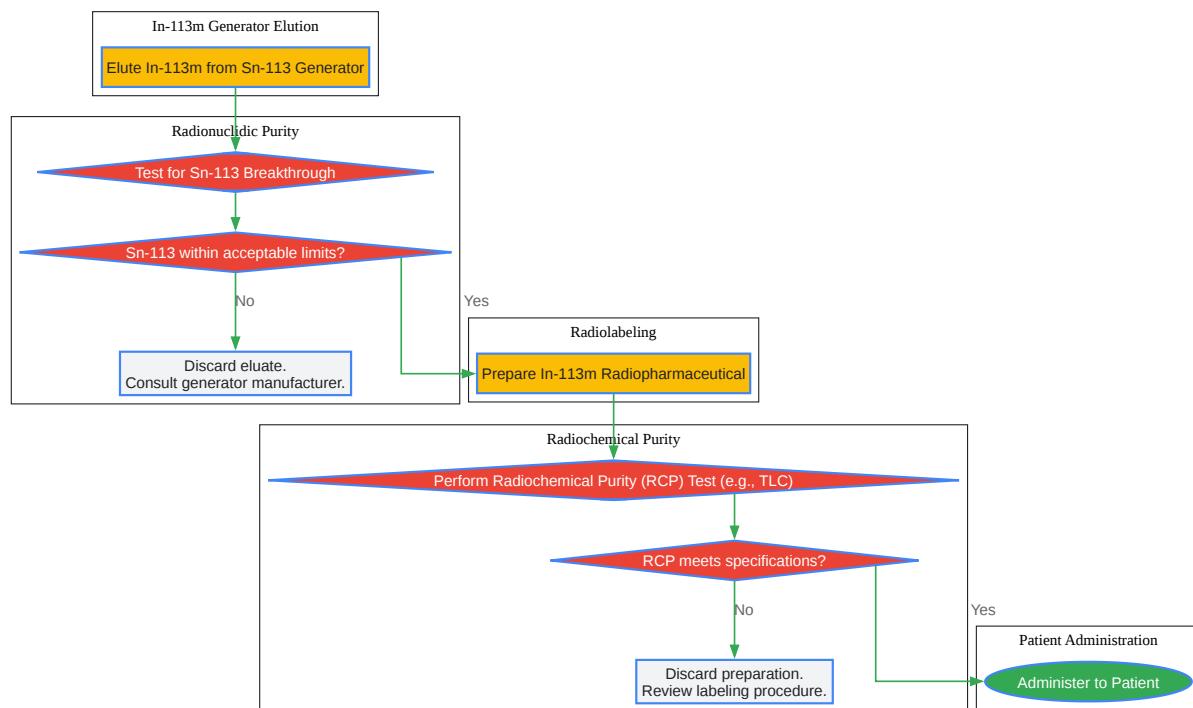
Protocol for Radiochemical Purity Testing of In-113m Radiopharmaceuticals

This is a general protocol for determining the radiochemical purity of In-113m preparations using thin-layer chromatography (TLC). The specific stationary and mobile phases will depend on the particular In-113m radiopharmaceutical being tested.


Materials:

- Instant thin-layer chromatography (ITLC) strips (e.g., silica gel)
- Developing chamber (e.g., glass vial or tank)
- Appropriate mobile phase (solvent)
- Micropipette
- Radiation detector (e.g., gamma counter or dose calibrator)

Procedure:


- Preparation:
 - Add the appropriate mobile phase to the bottom of the developing chamber and close it to allow the atmosphere to saturate.
 - Using a pencil, gently draw a line approximately 1-2 cm from the bottom of the ITLC strip. This will be the origin.
- Spotting:
 - Using a micropipette, carefully spot a small drop (1-5 μ L) of the In-113m radiopharmaceutical onto the center of the origin line. Avoid touching the pipette tip to the strip.
- Development:
 - Place the spotted ITLC strip into the developing chamber, ensuring the origin is above the level of the mobile phase.
 - Allow the mobile phase to travel up the strip until it reaches a predetermined solvent front, typically near the top of the strip.
- Drying and Counting:
 - Remove the strip from the chamber and allow it to air dry completely.
 - Cut the strip into two or more sections (e.g., origin and solvent front) based on the expected migration of the radiopharmaceutical and any potential impurities.
 - Measure the radioactivity of each section using a gamma counter or dose calibrator.
- Calculation:
 - Calculate the percentage of each radiochemical species based on the radioactivity measured in each section. The radiochemical purity is the percentage of the total activity that is in the desired chemical form.

Visualizations

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting common artifacts in **Indium-113m** imaging.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for the preparation of **Indium-113m** radiopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jsnm.org [jsnm.org]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Design and construction of a $^{113}\text{Sn}/^{113}\text{mIn}$ generator using irradiation of natural indium in a cyclotron accelerator [jonsat.nstri.ir]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Elimination of artifacts caused by residual radiopharmaceutical activity in injection site in myocardial perfusion imaging on Discovery NM 530c semiconductor gamma camera - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Indium-113m Imaging Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081189#minimizing-artifacts-in-indium-113m-imaging-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com